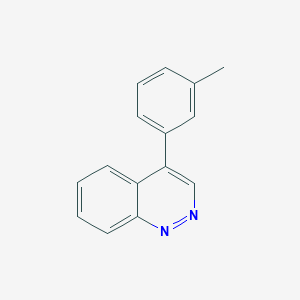![molecular formula C19H15ClN4O2S B12906028 1-Benzyl-2-[(2-chlorobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione CAS No. 3434-17-1](/img/structure/B12906028.png)
1-Benzyl-2-[(2-chlorobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-2-((2-chlorobenzyl)thio)-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione is a complex organic compound that belongs to the class of imidazo[4,5-d]pyridazines This compound is characterized by its unique structure, which includes a benzyl group, a chlorobenzylthio group, and a dihydroimidazo[4,5-d]pyridazine core
Métodos De Preparación
The synthesis of 1-Benzyl-2-((2-chlorobenzyl)thio)-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazo[4,5-d]pyridazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the imidazo[4,5-d]pyridazine ring.
Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, often using benzyl halides in the presence of a base.
Addition of the Chlorobenzylthio Group: The chlorobenzylthio group is incorporated via a thiolation reaction, where a chlorobenzyl halide reacts with a thiol derivative.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Análisis De Reacciones Químicas
1-Benzyl-2-((2-chlorobenzyl)thio)-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperature and pressure conditions.
Aplicaciones Científicas De Investigación
1-Benzyl-2-((2-chlorobenzyl)thio)-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione has a wide range of scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer, due to its ability to interact with specific molecular targets.
Material Science: It is explored for its use in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Biological Studies: Researchers study its biological activity, including its effects on cellular pathways and its potential as an antimicrobial or antiviral agent.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-2-((2-chlorobenzyl)thio)-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione involves its interaction with specific molecular targets within cells. It may inhibit certain enzymes or receptors, leading to alterations in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
1-Benzyl-2-((2-chlorobenzyl)thio)-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione can be compared with other imidazo[4,5-d]pyridazine derivatives, such as:
- 1-Benzyl-2-((2-methylbenzyl)thio)-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione
- 1-Benzyl-2-((2-fluorobenzyl)thio)-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione
These similar compounds share the imidazo[4,5-d]pyridazine core but differ in the substituents attached to the benzylthio group. The unique properties of 1-Benzyl-2-((2-chlorobenzyl)thio)-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione, such as its specific reactivity and biological activity, distinguish it from these analogs.
Propiedades
Número CAS |
3434-17-1 |
|---|---|
Fórmula molecular |
C19H15ClN4O2S |
Peso molecular |
398.9 g/mol |
Nombre IUPAC |
3-benzyl-2-[(2-chlorophenyl)methylsulfanyl]-5,6-dihydroimidazo[4,5-d]pyridazine-4,7-dione |
InChI |
InChI=1S/C19H15ClN4O2S/c20-14-9-5-4-8-13(14)11-27-19-21-15-16(18(26)23-22-17(15)25)24(19)10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,22,25)(H,23,26) |
Clave InChI |
OTCXHHZIBZZDRV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN2C3=C(C(=O)NNC3=O)N=C2SCC4=CC=CC=C4Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



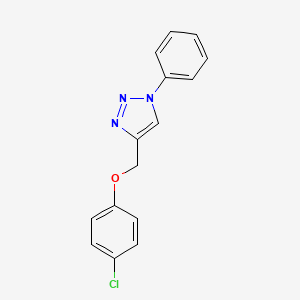
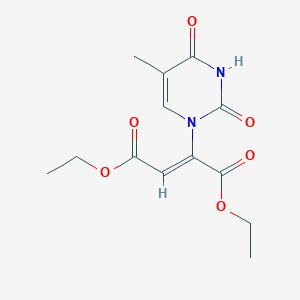
![3-Chloro-2-ethoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12905981.png)
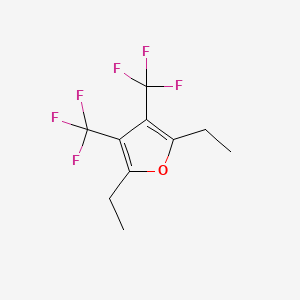
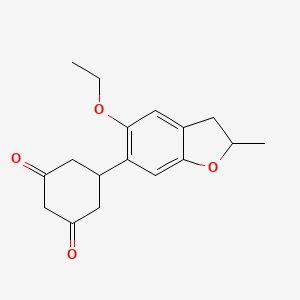
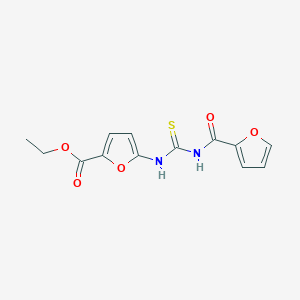
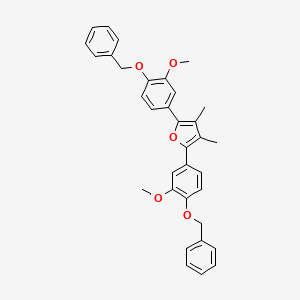
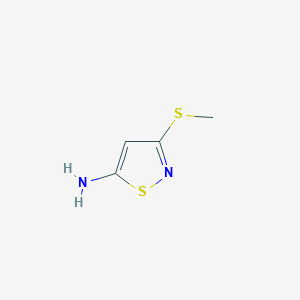
![6-[(2,4,5-Trichlorophenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12906007.png)


